molecular formula C15H20O3 B1324668 Ethyl 2-(2,2-dimethylbutanoyl)benzoate CAS No. 898765-19-0

Ethyl 2-(2,2-dimethylbutanoyl)benzoate

Cat. No. B1324668
M. Wt: 248.32 g/mol
InChI Key: BHEFVLUUBINPCU-UHFFFAOYSA-N
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Description

Ethyl 2-(2,2-dimethylbutanoyl)benzoate, also known as 2’-carboethoxy-2,2-dimethylbutyrophenone, is a chemical compound with the molecular formula C15H20O3 . It has a molecular weight of 248.32 g/mol .


Molecular Structure Analysis

The molecular structure of Ethyl 2-(2,2-dimethylbutanoyl)benzoate consists of a benzene ring attached to a carbonyl group (C=O), which is further attached to an ethyl group (C2H5) through an oxygen atom . The carbonyl group is also attached to a 2,2-dimethylbutanoyl group .


Physical And Chemical Properties Analysis

Ethyl 2-(2,2-dimethylbutanoyl)benzoate has a molecular weight of 248.32 g/mol . It has a Polar Surface Area (PSA) of 43.37 and a LogP value of 3.48220 , indicating its lipophilicity.

Scientific Research Applications

Synthesis and Characterization

Ethyl 2-(2,2-dimethylbutanoyl)benzoate and related compounds have been synthesized and characterized to understand their structural properties and potential applications in scientific research. These compounds' synthesis involves detailed procedures that provide a basis for comparison with future analogues, aiding in the study of their pharmacological activities. For instance, the synthesis and characterization of selected heteroarotinoids explored their pharmacological activity in vitamin A deficient hamster tracheal organ cultures, providing insights into their potential medical applications (Waugh et al., 1985).

Chemical Reactions and Transformations

Research into the chemical behavior of ethyl 2-(2,2-dimethylbutanoyl)benzoate derivatives includes studies on their reactivity and transformations. For example, the study on the conversion of amides, N,N,N',N'-tetramethylurea, and esters to the corresponding selenoxo compounds by treatment with bis(trimethylsilyl) selenide and BF3.OEt2 demonstrates the versatility of these compounds in chemical synthesis, providing a pathway to diverse selenoesters and their applications in synthesis (Takikawa et al., 1994).

Biological Activities

Ethyl 2-(2,2-dimethylbutanoyl)benzoate derivatives have been evaluated for their biological activities, including their role as anti-juvenile hormone agents. Research on compounds like ethyl 4-[(6-substituted 2,2-dimethyl-2H-chromen-7-yl)methoxy]benzoates revealed their effectiveness in inducing precocious metamorphosis in silkworm larvae, highlighting the potential for pest control and the study of hormone regulation in insects (Furuta et al., 2010).

properties

IUPAC Name

ethyl 2-(2,2-dimethylbutanoyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3/c1-5-15(3,4)13(16)11-9-7-8-10-12(11)14(17)18-6-2/h7-10H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHEFVLUUBINPCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)C1=CC=CC=C1C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60642425
Record name Ethyl 2-(2,2-dimethylbutanoyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2,2-dimethylbutanoyl)benzoate

CAS RN

898765-19-0
Record name Ethyl 2-(2,2-dimethyl-1-oxobutyl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898765-19-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-(2,2-dimethylbutanoyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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